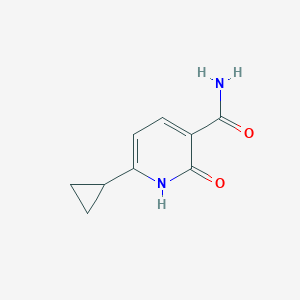

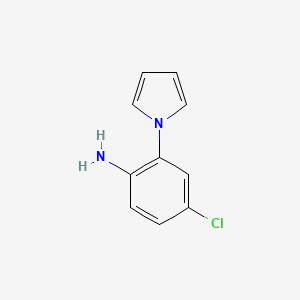

4-chloro-2-(1H-pyrrol-1-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

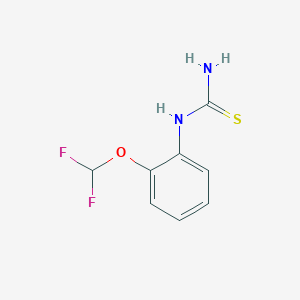

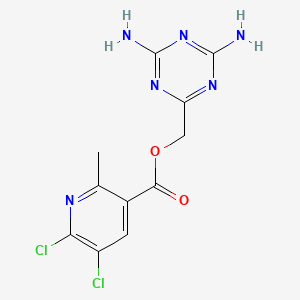

“4-chloro-2-(1H-pyrrol-1-yl)aniline” is a chemical compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.65 . This compound is part of the aniline family, which are organic compounds that consist of a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves complex chemical reactions. For instance, the synthesis of pyrrole analogs can be achieved through a Cu (II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides . This method is characterized by a broad substrate scope, O2 as an oxidant, and the use of commercially available catalysts .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9ClN2/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H,12H2 . This indicates the presence of a chlorine atom (Cl), a pyrrole ring (C4H4N), and an aniline group (C6H5NH2) in the molecule .科学的研究の応用

Synthesis and Polymerization Studies

The research into 4-chloro-2-(1H-pyrrol-1-yl)aniline and related compounds focuses primarily on their applications in the synthesis of conducting polymers and copolymers, which have significant implications in materials science and engineering. For instance, studies on the electrochemical copolymerization of pyrrole and aniline highlight the influence of various solvents and electrolytes on the properties of the resulting polymers. These polymers are analyzed for their thermal stability, electrical conductivity, and microstructural characteristics using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM) (Sarı & Talu, 1998). Furthermore, the comparative study of polyaniline and polypyrrole preparation elucidates the oxidation mechanisms and optimal stoichiometries for achieving desired conductivities, opening avenues for the development of advanced materials (Blinova et al., 2007).

Molecular Structure Analysis

Structural analysis of isomeric compounds related to this compound reveals distinct features in their chlorine substitution, which impacts their physical properties and potential applications. The crystal structure examinations provide insights into intermolecular interactions, enhancing our understanding of these compounds' behavior and utility in various chemical and pharmaceutical contexts (Su et al., 2013).

Corrosion Inhibition

The derivative 4-chloro-N-(pyridin-2-ylmethyl)aniline (CPYA) has been synthesized and tested as a corrosion inhibitor for mild steel in acidic media. This research underscores the potential of aniline derivatives in protecting metal surfaces against corrosion, a critical concern in industrial processes. Experimental and theoretical studies on this compound demonstrate its effectiveness and elucidate the molecular underpinnings of its action, providing a basis for the development of more efficient corrosion inhibitors (Fernandes et al., 2019).

Electrochemical Applications

Research into the electrochemical properties of polymers derived from pyrrole and aniline, including their copolymers, indicates significant potential in energy storage applications. Studies on poly(aniline-co-pyrrole) and its composites, especially when doped with transition metals or combined with carbon nanotubes, demonstrate enhanced capacitance and conductivity. These materials are promising candidates for supercapacitor electrode materials, reflecting the broader utility of this compound in advancing electrochemical device technology (Dhibar et al., 2015).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is used in the synthesis of pyrrolo[1,2-a]quinoxalines , which have various biological activities .

Mode of Action

4-chloro-2-(1H-pyrrol-1-yl)aniline participates in a copper-catalyzed oxidative cyclization reaction with alkylsilyl peroxides . This reaction proceeds through carbon-carbon (C–C) bond cleavage and new C–C and carbon-nitrogen (C–N) bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .

Biochemical Pathways

The compound’s involvement in the synthesis of pyrrolo[1,2-a]quinoxalines suggests it may influence pathways related to the biological activities of these compounds.

Result of Action

The compound’s role in the synthesis of pyrrolo[1,2-a]quinoxalines suggests it may contribute to the biological activities of these compounds.

Action Environment

The compound’s involvement in copper-catalyzed reactions suggests that factors such as the presence of copper and alkylsilyl peroxides, as well as the reaction conditions, may influence its action.

生化学分析

Biochemical Properties

Related compounds have been shown to interact with enzymes such as α-amylase

Cellular Effects

Related compounds have demonstrated anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines

Molecular Mechanism

Related compounds have been shown to inhibit the α-amylase enzyme , which could suggest a similar mechanism of action for 4-Chloro-2-(1H-pyrrol-1-yl)aniline

特性

IUPAC Name |

4-chloro-2-pyrrol-1-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKNVTYZFLBMCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

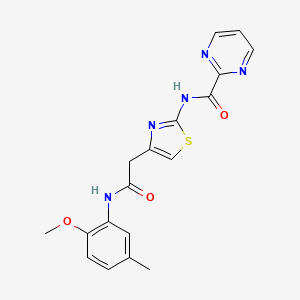

![4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2835704.png)

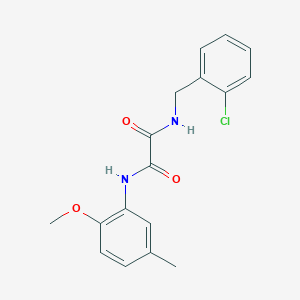

![2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2835709.png)

![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)

![2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride](/img/structure/B2835712.png)

![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2835718.png)